molecular formula C14H20ClN3OS B2692154 4-Methoxy-7-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride CAS No. 1185134-27-3

4-Methoxy-7-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride

Cat. No.: B2692154
CAS No.: 1185134-27-3
M. Wt: 313.84
InChI Key: VSUAPBXYECZTEJ-UHFFFAOYSA-N
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Description

4-Methoxy-7-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzo[d]thiazole core with methoxy and methyl groups, as well as a 4-methylpiperazin-1-yl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-7-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride typically involves multiple steps, starting with the formation of the benzo[d]thiazole core This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenol and α-haloketones under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized for yield and purity, with purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Reagents such as halogens (Cl₂, Br₂) and Lewis acids (AlCl₃) are often used.

Major Products Formed:

  • Oxidation: Formation of 4-hydroxy-7-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole.

  • Reduction: Formation of 4-amino-7-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for various receptors, aiding in the study of biological processes.

  • Medicine: It has potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.

  • Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Methoxy-7-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride exerts its effects involves binding to specific molecular targets. These targets can include enzymes, receptors, or other proteins within cells. The exact pathways and interactions would depend on the specific application and biological context.

Comparison with Similar Compounds

  • 4-Methoxy-2-(4-methylpiperazin-1-yl)pyrimidine: Similar core structure with different substituents.

  • 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline: Contains a similar piperazinyl group but with a different aromatic system.

Uniqueness: 4-Methoxy-7-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for diverse chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-methoxy-7-methyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS.ClH/c1-10-4-5-11(18-3)12-13(10)19-14(15-12)17-8-6-16(2)7-9-17;/h4-5H,6-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUAPBXYECZTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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